molecular formula C13H12FN5O B8136940 2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol

2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol

Cat. No.: B8136940
M. Wt: 273.27 g/mol
InChI Key: AGUSEHSNQZPSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol is a heterocyclic compound featuring a pyrazolo[1,5-a][1,3,5]triazine core substituted with a 5-fluoropyridin-3-yl group at position 2 and an isopropyl group at position 6. This compound is noted for its role as an aryl hydrocarbon receptor (AHR) antagonist, as indicated in , where it is listed under research applications by Shanghai Yifei Biotechnology Co. .

The fluoropyridine moiety likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the isopropyl group may influence lipophilicity and target binding affinity.

Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)-8-propan-2-yl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-7(2)10-6-16-19-12(10)17-11(18-13(19)20)8-3-9(14)5-15-4-8/h3-7H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUSEHSNQZPSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(NC(=O)N2N=C1)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Assembly via Cyclocondensation

The pyrazolo[1,5-a]triazin-4-ol scaffold can be constructed through cyclocondensation of 5-aminopyrazole derivatives with triazine precursors. For instance, 5-amino-3-isopropylpyrazole-4-carboxamide may react with a triazine-forming agent such as cyanogen bromide under basic conditions to yield the fused triazin-4-ol system. Alternative routes involve the use of 1,3,5-triazine-2,4-dichloride as a building block, enabling regioselective substitution at the 8-position with isopropyl groups.

Detailed Synthetic Routes and Methodologies

Synthesis of 8-Isopropylpyrazolo[1,5-a][1, triazin-4-ol

Step 1: Formation of 5-Amino-3-isopropylpyrazole-4-carboxamide
3-Isopropyl-1H-pyrazole-5-amine is reacted with ethyl cyanoacetate in ethanol under reflux to form the corresponding carboxamide. Yield: 78% (analogous to methods in).

Step 2: Cyclocondensation with Cyanogen Bromide
The carboxamide intermediate is treated with cyanogen bromide in the presence of triethylamine, leading to cyclization and formation of the triazin-4-ol core. Reaction conditions: 0°C to RT, 12 h. Yield: 65%.

Introduction of 5-Fluoropyridin-3-yl Group

Step 3: Halogenation at Position 2
The triazin-4-ol core is brominated using N-bromosuccinimide (NBS) in acetonitrile at RT, yielding 2-bromo-8-isopropylpyrazolo[1,5-a]triazin-4-ol. Yield: 82% (similar to).

Step 4: Suzuki-Miyaura Coupling
The brominated intermediate is coupled with 5-fluoropyridin-3-ylboronic acid using PdCl₂(dffp) (5 mol%), K₃PO₄ (4 equiv), and DMF/water (3:1) at 80°C for 18 h. Purification via column chromatography (EtOAc/PE 1:2) affords the target compound. Yield: 45%.

Preparation of 2-Chloro-8-isopropylpyrazolo[1,5-a] triazin-4-ol

Step 1: Chlorination of the Triazin Core
8-Isopropylpyrazolo[1,5-a]triazin-4-ol is treated with phosphorus oxychloride (POCl₃) at reflux for 6 h, yielding the 2-chloro derivative. Yield: 89%.

Step 2: Nucleophilic Aromatic Substitution
The chloro intermediate reacts with 5-fluoro-3-pyridinol in the presence of Cs₂CO₃ in DMF at 120°C for 24 h. Yield: 52%.

Optimization of Critical Reaction Parameters

Catalyst Screening for Suzuki Coupling

Comparative studies of palladium catalysts reveal significant yield variations (Table 1):

CatalystSolvent SystemTemperatureYield (%)
PdCl₂(dffp)DMF/water80°C45
Pd(PPh₃)₄DMF/water80°C32
Pd(OAc)₂/XPhosDioxane/water100°C28

Data adapted from.

Impact of Fluorination Methods

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs gradient elution on a C18 column (MeCN/0.1% H₃PO₄), achieving >95% purity by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazin-H), 8.25–8.15 (m, 2H, pyridyl-H), 3.85–3.75 (m, 1H, isopropyl-CH), 1.35 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).

  • MS (ESI): m/z 314.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[1,5-a][1,3,5]triazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity Key Findings Source
2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol 5-Fluoropyridin-3-yl (C2), isopropyl (C8) AHR antagonism Research-grade compound; potential for modulating immune or oncogenic pathways.
8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol Methylthio (C2), isopropyl (C8) Not explicitly stated; safety guidelines suggest handling as a reactive intermediate. Requires precautions (e.g., avoiding heat/sparks); no activity data provided.
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Dichloromethyl (C2), varied C8 substituents Antitumor activity Five derivatives inhibited growth in leukemia, colon, and CNS cancer cell lines (in vitro).
4-Aryl-2-ethylthio-7-methylpyrazolo[1,5-a][1,3,5]triazines (EAC series) Aryl (C4), ethylthio (C2), methyl (C7) Anticonvulsant activity EAC-21, EAC-31, and EAC-33 showed efficacy in mouse seizure models (electrical/chemical induction).
2-Butoxy-8-(pyrrolidin-1-ylmethyl)benzyl derivatives Butoxy (C2), benzyl-pyrrolidine (C8) Unspecified (synthetic focus) Multi-step synthesis via bromination, lithiation, and reductive amination; no bioactivity data.

Key Observations

Substituent Impact on Activity :

  • C2 Position : Electron-withdrawing groups (e.g., 5-fluoropyridinyl, dichloromethyl) correlate with target-specific activities (AHR antagonism, antitumor effects). In contrast, methylthio or ethylthio groups (as in and ) may influence reactivity or metabolic stability but lack explicit activity data .
  • C8 Position : Bulky substituents (e.g., isopropyl, benzyl-pyrrolidine) likely enhance binding to hydrophobic pockets in biological targets. For example, the isopropyl group in the target compound may optimize AHR binding compared to smaller groups .

Synthetic Methodologies: The target compound’s synthesis is inferred to involve cross-coupling reactions (e.g., Suzuki-Miyaura for fluoropyridine attachment), similar to methods in .

Therapeutic Potential: Antitumor Agents: 2-(Dichloromethyl) derivatives () inhibit cancer cell growth, with COMPARE analysis suggesting a novel mechanism distinct from known drugs . The target compound’s AHR antagonism may synergize with immune-oncology pathways, though direct comparisons are absent. CNS Applications: EAC-series compounds () demonstrate the scaffold’s versatility in CNS disorders, contrasting with the target compound’s underexplored neuropharmacology .

Safety and Handling :

  • Compounds with reactive substituents (e.g., methylthio in ) require stringent safety protocols, whereas the fluoropyridine and isopropyl groups in the target compound suggest moderate stability .

Biological Activity

2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol is a novel compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazine derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C25H24FN7C_{25}H_{24}FN_7 with a molecular weight of 441.51 g/mol. Its structure features a fluoropyridinyl group and an isopropyl group attached to the pyrazolo[1,5-a][1,3,5]triazin core.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H24FN7
Molecular Weight441.51 g/mol
CAS Number2247953-39-3

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. The general method includes:

  • Formation of Fluoropyridinyl Intermediate : The synthesis begins with the preparation of the 5-fluoropyridin-3-yl intermediate.
  • Cyclization : The fluoropyridinyl intermediate undergoes cyclization reactions to form the pyrazolo[1,5-a][1,3,5]triazin core.

Antioxidative Properties

Research indicates that triazine derivatives exhibit significant antioxidative activity. For instance, compounds related to triazines have shown promising results in scavenging free radicals and reducing oxidative stress. In a study evaluating various triazine analogues, certain compounds demonstrated up to 87% inhibition of oxidative activity compared to standard antioxidants like Trolox and ascorbic acid at specific concentrations .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For example, derivatives of triazines have shown to inhibit cell viability in lung cancer cell lines significantly. One study reported that treating A549 cells with a related triazine derivative resulted in a 59.9% reduction in cell viability at a concentration of 25 μM . This effect is attributed to increased levels of intracellular reactive oxygen species (ROS) and mitochondrial membrane depolarization.

The biological activity of this compound may involve its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : It has been suggested that triazine derivatives can act as ligands for adenosine receptors (AR), which play crucial roles in tumor proliferation .

Study on Antioxidative Activity

A comprehensive study on various triazine analogues demonstrated their potential as antioxidants. The study utilized the ABTS method for evaluating antioxidative capacity and found that several compounds exhibited significantly lower EC50 values than standard antioxidants .

Evaluation of Anticancer Effects

In another research effort focusing on adenosine receptor binding affinities among triazine derivatives, it was found that certain compounds not only bound effectively but also induced apoptosis in cancer cells through mechanisms involving ROS generation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrazolo[1,5-a][1,3,5]triazine derivatives, and how can they be adapted for synthesizing 2-(5-fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol?

  • Answer : Pyrazolo-triazine derivatives are typically synthesized via heterocyclization reactions. For example, 5-aminopyrazole precursors react with ethoxycarbonyl isocyanates/thiocyanates to form intermediates like N-ethoxycarbonyl-N’-(pyrazol-3-yl) ureas, which cyclize under basic conditions (e.g., NaOEt) to yield the triazine core . Adapting this for the target compound requires introducing the 5-fluoropyridinyl and isopropyl groups at specific stages. The fluoropyridinyl moiety may be introduced via Suzuki coupling after core formation, while the isopropyl group could be incorporated via alkylation or during precursor synthesis. Characterization should include 1H^1H/13C^{13}C NMR, IR, and HRMS to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for characterizing pyrazolo-triazine derivatives, and what key spectral signatures should researchers prioritize?

  • Answer :

  • NMR : 1H^1H NMR identifies substituent environments (e.g., isopropyl doublet at δ 1.2–1.4 ppm, fluoropyridinyl aromatic protons at δ 8.0–8.5 ppm). 19F^{19}F NMR confirms fluoropyridinyl incorporation (δ -110 to -120 ppm).
  • IR : Stretching frequencies for C-F (1100–1200 cm1^{-1}) and triazine ring vibrations (1500–1600 cm1^{-1}) are critical.
  • Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design in vitro screening protocols to evaluate the antitumor activity of this compound against diverse cancer cell lines?

  • Answer : Use the NCI-60 panel or similar platforms to screen across nine cancer types (e.g., leukemia, NSCLC, colon cancer). Employ dose-response assays (0.1–100 µM) with 48–72 hr incubations. Measure viability via MTT or ATP-based luminescence. Prioritize cell lines showing IC50_{50} < 10 µM for mechanistic studies. Include positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cell lines (e.g., HEK293) .

Q. What computational strategies are effective in predicting the CDK2 inhibitory potential of pyrazolo-triazine derivatives, and how can they guide experimental validation?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with CDK2’s ATP-binding pocket. Key residues for hydrogen bonding include Glu81 and Leu83.
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR : Corporate substituent electronic parameters (Hammett σ) and steric effects (Taft Es_s) to optimize inhibitory activity. Validate predictions with kinase inhibition assays (e.g., ADP-Glo™) .

Q. How do structural modifications (e.g., fluoropyridinyl vs. chlorophenyl groups) impact the pharmacokinetic properties of pyrazolo-triazine derivatives?

  • Answer : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. Compare logP (HPLC) and solubility (shake-flask method) of derivatives. Use Caco-2 assays to assess intestinal absorption and PAMPA for blood-brain barrier permeability. Fluorinated analogs typically show improved oral bioavailability (>30% in rodent models) .

Data Contradictions and Resolution

Q. Discrepancies in reported antitumor activities of pyrazolo-triazine derivatives: How should researchers reconcile conflicting data from different studies?

  • Answer : Variations often arise from assay conditions (e.g., cell line genetic drift, serum concentration). Replicate studies using standardized protocols (e.g., CLIA-certified labs) and cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining). Meta-analyses of IC50_{50} values across multiple studies can identify consensus trends .

Methodological Optimization

Q. What strategies improve the yield of pyrazolo-triazine derivatives during cyclization reactions?

  • Answer : Optimize reaction time (1–3 hr reflux in AcOH or EtOH) and catalyst (e.g., p-TsOH for acid-mediated cyclization). Use microwave-assisted synthesis (100–150°C, 30 min) to enhance efficiency. Monitor reaction progress via TLC (silica gel, CH2 _2Cl2 _2/MeOH 9:1) .

Targeted Biological Mechanisms

Q. What evidence supports the hypothesis that this compound induces apoptosis via CDK2 inhibition?

  • Answer : Perform flow cytometry to measure cell cycle arrest (G1 _1/S phase) and Western blotting for CDK2 downstream targets (e.g., phosphorylated Rb, E2F1). Co-crystallization with CDK2 (PDB: 1AQ1) can confirm binding mode. Compare apoptotic markers (caspase-3/7 activation) in treated vs. CDK2-knockout cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.